Chlorous acid

Food safety Antimicrobial efficacy Poultry disinfection

Chlorous acid (HClO₂, CAS 13898-47-0) is an inorganic chlorine oxoacid in which chlorine assumes the +3 oxidation state. It is classified as a weak acid with a pKa of approximately 1.94–1.96 at 25°C.

Molecular Formula HClO2
ClHO2
Molecular Weight 68.46 g/mol
CAS No. 13898-47-0
Cat. No. B1216401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorous acid
CAS13898-47-0
Synonymschlorous acid
chlorous acid, lithium salt
chlorous acid, potassium salt
chlorous acid, sodium salt
Molecular FormulaHClO2
ClHO2
Molecular Weight68.46 g/mol
Structural Identifiers
SMILESOCl=O
InChIInChI=1S/ClHO2/c2-1-3/h(H,2,3)
InChIKeyQBWCMBCROVPCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorous Acid (HClO₂, CAS 13898-47-0): Procurement-Relevant Baseline for the Metastable Chlorine Oxoacid Disinfectant


Chlorous acid (HClO₂, CAS 13898-47-0) is an inorganic chlorine oxoacid in which chlorine assumes the +3 oxidation state. It is classified as a weak acid with a pKa of approximately 1.94–1.96 at 25°C [1][2]. The pure substance is thermodynamically unstable and undergoes rapid disproportionation to hypochlorous acid (HClO, Cl +1) and chloric acid (HClO₃, Cl +5) [1]; consequently, it is not available as a concentrated shelf-stable product. Instead, chlorous acid is generated in situ—most commonly by acidification of sodium chlorite (NaClO₂) to produce an equilibrium mixture of chlorous acid and chlorite anion, commercialized as Acidified Sodium Chlorite (ASC) or Chlorous Acid Water (CAW). It is recognized as a potent, broad-spectrum antimicrobial agent and is approved as a food additive disinfectant in Japan [3].

Generation In-situ generation required; not shelf-stable as concentrate
Speciation pH-controlled equilibrium between neutral HClO₂ and chlorite anion
Regulatory Approved food additive disinfectant in Japan

Why Chlorous Acid Cannot Be Substituted by Sodium Hypochlorite or Sodium Chlorite Without Quantitative Performance Loss


Chlorous acid's antimicrobial activity arises from a combination of physicochemical properties that are not simultaneously present in any single alternative chlorine-based disinfectant. As a neutral (undissociated) molecule at antimicrobial working pH (2.3–3.2), chlorous acid penetrates bacterial cell walls and disrupts protein synthesis via reaction with sulfhydryl, sulfide, and disulfide-containing amino acids [1]. Sodium hypochlorite (NaOCl), by contrast, exists predominantly as the charged hypochlorite ion (OCl⁻) at similar pH, limiting membrane penetration, and its bactericidal potency collapses under organic-matter-rich conditions where chlorous acid retains activity [2]. Sodium chlorite (NaClO₂) is the ionic precursor salt; it lacks the neutral membrane-permeant character of the protonated acid form and delivers inferior antimicrobial efficacy in head-to-head testing [3]. Chlorine dioxide (ClO₂) is a gas with different handling and exposure concerns. These mechanistic and performance gaps mean that generic substitution of chlorous acid with a simpler chlorine agent inevitably sacrifices either potency under real-world organic load, target spectrum, or safety profile.

Target
Chlorous acid (HClO₂)
Neutral molecule at pH 2.3–3.2; penetrates membranes and damages proteins via sulfhydryl oxidation. Reported activity under high organic load.
vs. Substitute
Sodium hypochlorite (NaOCl) — ionic at similar pH; potency may drop sharply under organic load.
Target
Chlorous acid (HClO₂)
Protonated acid form with membrane-permeant character; reported higher efficacy in head-to-head challenge.
vs. Substitute
Sodium chlorite (NaClO₂) — ionic precursor; lacks neutral permeation; inferior antimicrobial endpoint in direct comparison.

Chlorous Acid Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


5–20× Lower Bactericidal Concentration Required vs. Sodium Hypochlorite Under Organic Load (Campylobacter spp.)

In a direct head-to-head study, chlorous acid achieved complete killing of five representative Campylobacter jejuni and C. coli strains at 200–400 ppm, whereas sodium hypochlorite required 2,000–4,000 ppm under identical organic-matter-rich conditions (chicken juice). Furthermore, at 400 ppm, chlorous acid killed 25 diverse Campylobacter strains (12 C. jejuni, 13 C. coli) while 400 ppm sodium hypochlorite was ineffective against the same panel [1]. SDS-PAGE analysis confirmed that chlorous acid exerts its bactericidal effect through protein damage, a mechanism not observed with sodium hypochlorite at the concentrations tested [1].

Campylobacter kill under organic load
Head-to-head
Chlorous acid: 200–400 ppm complete kill (25 strains) NaOCl: 2,000–4,000 ppm complete kill (5 strains); 400 ppm ineffective against 25-strain panel
Supports organic-load-tolerant disinfection context; reported protein-damage mechanism
Chicken juice matrix; live/dead assay validation
Food safety Antimicrobial efficacy Poultry disinfection

Highest Standard Reduction Potential Among All Chlorine Oxyacids Establishes Chlorous Acid as the Strongest Oxidizing Agent in the Series

Under standard conditions in acidic medium, chlorous acid (HClO₂) exhibits the largest positive standard electrode potential among all chlorine oxoacids for its reduction half-reaction: HClO₂ + 2H⁺ + 2e⁻ → HClO + H₂O, E° = 1.645 V [1]. The corresponding reduction of hypochlorous acid (HClO + H⁺ + e⁻ → ½Cl₂ + H₂O) has E° = 1.611 V. Chlorate (ClO₃⁻ + 6H⁺ + 5e⁻ → ½Cl₂ + 3H₂O) registers E° = 1.47 V, and perchlorate (ClO₄⁻ + 8H⁺ + 7e⁻ → ½Cl₂ + 4H₂O) only E° = 1.39 V [1]. This ranking—HClO₂ (1.645 V) > HClO (1.611 V) > ClO₃⁻ (1.47 V) > ClO₄⁻ (1.39 V)—positions chlorous acid as the thermodynamically strongest oxidizer among the chlorine oxyacids in acidic solution.

Standard reduction potential
Cross-study comparable
E° HClO₂ → HClO: 1.645 V (highest among chlorine oxyacids in acidic medium)
Reported thermodynamic driving force for oxidation; supports kinetic context
Standard state (1 M H⁺, 25°C); ranking vs. HClO, ClO₃⁻, ClO₄⁻
Electrochemistry Oxidation potential Redox chemistry

Intermediate pKa (~1.94) Enables pH-Controlled Equilibrium Between Membrane-Permeant Neutral HClO₂ and Stable Chlorite Anion

Chlorous acid occupies a functionally critical intermediate position in the chlorine oxyacid acidity series: HClO₂ pKa = 1.94–2.0, compared with HClO pKa ≈ 7.54, HClO₃ pKa ≈ −2.7, and HClO₄ pKa ≈ −8.0 [1][2]. Perchloric and chloric acids are fully dissociated at any pH relevant to biological or food-contact applications, existing exclusively as charged anions (ClO₄⁻, ClO₃⁻) that cannot readily penetrate microbial cell membranes. Hypochlorous acid (pKa 7.54) is predominantly undissociated only above pH ~6.5, limiting the pH window in which its neutral, biocidal form predominates. Chlorous acid's pKa of ~1.94 means that at the typical ASC working pH of 2.3–3.2, a significant fraction exists as the neutral, membrane-permeant HClO₂ species, while sufficient chlorite anion remains to buffer the equilibrium and moderate the generation of chlorine dioxide [3].

pKa and speciation
Class-level inference
pKa ≈ 1.94–1.96; neutral HClO₂ present at pH 2.3–3.2
Intermediate pKa enables pH-controlled membrane-permeant species
Compared with HClO (pKa 7.54) and fully dissociated HClO₃/HClO₄
Acid-base chemistry Membrane permeability Disinfectant speciation

Superior Intramammary Infection Reduction vs. Sodium Chlorite Teat Dips: 91.5% vs. 41.0% Against Staph. aureus in Dairy Cattle

In a controlled experimental challenge study following National Mastitis Council protocols, a postmilking barrier teat dip containing chlorous acid-chlorine dioxide as the germicidal agent reduced new intramammary infections (IMI) caused by Staphylococcus aureus by 91.5% and Streptococcus agalactiae by 71.7% [1]. In the same study (separate trial arm), a barrier dip containing sodium chlorite reduced Staph. aureus IMI by only 41.0% and Strep. agalactiae by 0%. A nonbarrier sodium chlorite dip achieved 65.6% and 39.1% reductions, respectively [1]. The chlorous acid-based product therefore outperformed the sodium chlorite barrier dip by 50.5 percentage points for Staph. aureus and 71.7 points for Strep. agalactiae.

Bovine mastitis challenge model
Head-to-head
Chlorous acid dip: 91.5% IMI reduction (Staph. aureus) Sodium chlorite barrier dip: 41.0% reduction
Reported IMI endpoint context; supports efficacy differentiation under challenge
NMC protocol; Staph. aureus and Strep. agalactiae
Dairy science Mastitis prevention Veterinary disinfectant

Efficiency of Chlorite-to-Chlorous Acid Conversion: Conventional 35% Ceiling vs. Next-Generation Ion-Exchange Methods Achieving >40 wt% Conversion

Conventional acidification of sodium chlorite (e.g., with citric, phosphoric, or hydrochloric acid to pH 2.2–4.5) converts no more than approximately 35% by weight of total chlorite ion into the active chlorous acid form; the equilibrium strongly favors chlorite anion under these conditions [1][2]. At pH 2.3, approximately 31% of chlorite is converted to chlorous acid; at pH 2.9, ~10%; and at pH 3.2, only ~6% [2]. A newer patented method using a free halogen donor in a solid composition achieves at least 40 wt% conversion, and more preferably 60 wt%, of chlorite anion to chlorous acid and/or its derivatives, with substantially reduced chlorite residual [3]. This represents a ≥1.7-fold improvement in active-species yield per unit of chlorite precursor.

Chlorite conversion efficiency
Cross-study comparable
Conventional acidification: ≤35 wt% conversion Next-generation method: ≥40 wt%, preferably 60 wt%
Method-dependent active-species yield context; impacts precursor economy
Free halogen donor composition; pH 1.5–4.5
Process chemistry Generation efficiency Chlorite conversion

Chlorous Acid: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Poultry Carcass Disinfection Under High Organic Load in Slaughterhouse Processing Lines

The direct head-to-head evidence demonstrates that chlorous acid at 200–400 ppm achieves complete Campylobacter kill in chicken juice—a protein-rich, organic-matter-laden medium that mimics slaughterhouse conditions—while sodium hypochlorite requires 2,000–4,000 ppm for equivalent effect [1]. This 5–20× potency advantage under organic load makes chlorous acid the rationally preferable choice for spray or immersion disinfection of eviscerated poultry carcasses, where organic soiling from blood, fat, and intestinal contents is unavoidable. The US regulatory framework already permits acidified chlorite/chlorous acid antimicrobial systems for direct carcass application and chiller tank inclusion [2]. Procurement teams should specify chlorous acid-based (ASC) systems when organic-load-tolerant disinfection is required at lower active-chlorine concentrations, reducing chemical cost, corrosion, and regulatory reporting burdens.

Postmilking Teat Disinfection for Bovine Mastitis Prevention in Commercial Dairy Herds

The experimental challenge study by Boddie et al. (1998) provides quantitative efficacy differentiation: a chlorous acid-chlorine dioxide teat dip reduced new Staph. aureus intramammary infections by 91.5% and Strep. agalactiae infections by 71.7%, compared with only 41.0% and 0% for a sodium chlorite barrier dip [3]. For dairy producers and veterinary product formulators, this translates to selecting a germicidal teat dip that delivers statistically and clinically significant protection against the two most economically important contagious mastitis pathogens. The 0% efficacy of sodium chlorite barrier dip against Strep. agalactiae is a critical procurement disqualifier where this pathogen is endemic in the herd.

Food-Contact Surface Sanitization in Processing Facilities Requiring Regulatory-Approved, Low-Irritation Disinfectants

Chlorous acid water is approved as a food additive disinfectant in Japan (designated 2002, revised 2012) for direct food contact applications at 10–80 ppm available chlorine [4]. A hospital environment evaluation confirmed that chlorous acid water-based sanitizers are safe and effective for routine surface disinfection, with favorable staff acceptability and low mucosal irritation [5]. For food processing facilities operating under Japanese regulatory standards or seeking a disinfectant with demonstrated low irritation profile for use on food-contact surfaces, chlorous acid water provides a regulatory-compliant option supported by both efficacy and safety data.

In-Situ Generation Systems Maximizing Active Yield Through High-Efficiency Chlorite Conversion

For industrial users procuring chlorous acid generation equipment or precursor formulations, the conversion efficiency differential has direct economic and environmental implications. Conventional acidification methods cap at ~35 wt% chlorite-to-chlorous acid conversion, meaning approximately 65% of the chlorite precursor remains as unconverted residual [2]. Next-generation solid-composition systems employing a free halogen donor achieve ≥40 wt% (preferably 60 wt%) conversion [6]. A facility processing 10,000 kg of sodium chlorite annually would generate 6,000 kg of active HClO₂ equivalent under 60% conversion versus only 3,500 kg under 35% conversion—a 71% increase in active output from the same precursor mass, simultaneously reducing chlorite discharge to wastewater by approximately 38%.

Application
Selection Property
Validation Focus
Poultry carcass disinfection under organic load
Organic-load-tolerant antimicrobial context
Campylobacter kill efficacy in simulated slaughterhouse matrix
Postmilking teat disinfection (bovine mastitis prevention)
Reported IMI reduction endpoint context
Staph. aureus and Strep. agalactiae experimental challenge model
Food-contact surface sanitization (Japan regulatory framework)
Approved food additive disinfectant profile
Efficacy and staff acceptability in hospital environment evaluation
In-situ generation systems for maximum active yield
Conversion efficiency context
Weight percent chlorite-to-chlorous acid conversion (method-dependent)
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